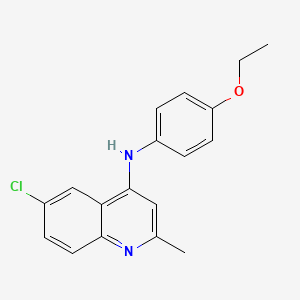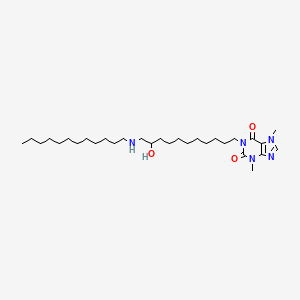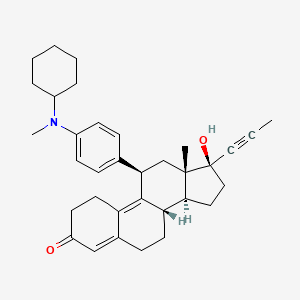
(5-methoxy-1H-indol-2-yl)-phenylmethanone
Overview
Description
“(5-methoxy-1H-indol-2-yl)-phenylmethanone” is a chemical compound with the molecular formula C16H13NO2 . It is also known as a N-acylindole .
Molecular Structure Analysis
The molecular structure of “(5-methoxy-1H-indol-2-yl)-phenylmethanone” is characterized by the presence of an indole ring substituted with a methoxy group and a phenylmethanone group . The InChI code for this compound is 1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 .Physical And Chemical Properties Analysis
“(5-methoxy-1H-indol-2-yl)-phenylmethanone” has a molecular weight of 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is solid at room temperature .Scientific Research Applications
Cancer Therapy
D-64131 has been identified as a potent, orally active small molecule inhibitor of tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting microtubule formation, D-64131 can arrest cancer cells in the G2-M phase of the cell cycle, preventing them from dividing and proliferating. This makes it a promising candidate for cancer therapy, particularly for tumors resistant to other drugs due to the multidrug resistance protein (MDR/MRP) efflux pump .
Antiviral Activity
Indole derivatives, including compounds similar to D-64131, have shown potential as antiviral agents . They can inhibit the replication of various RNA and DNA viruses, making them valuable in the research for new treatments against viral infections. The specific mechanisms by which D-64131 might exert antiviral effects would require further investigation.
Neuroprotective Agent
The indole core of D-64131 is structurally similar to that of melatonin, a hormone known for its neuroprotective properties . Research into indole derivatives has suggested potential applications in protecting neuronal cells against oxidative stress and neurodegenerative diseases. D-64131 could be explored for its ability to mimic or enhance the neuroprotective effects of melatonin.
Antioxidant Research
Indole compounds have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related damage in cells . D-64131, with its indole structure, may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress and related pathologies.
Anti-inflammatory Applications
Indole derivatives have been reported to possess anti-inflammatory activities . D-64131 could be investigated for its potential to reduce inflammation, which is a common underlying factor in many chronic diseases, including arthritis, heart disease, and certain neurological conditions.
Complement System Modulation
The complement system is part of the immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens. Some indole derivatives have been explored for their role in modulating this system, which could be relevant in diseases like macular degeneration and certain glomerular diseases . D-64131 might be studied for its effects on the complement system, offering potential therapeutic avenues for these conditions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
D-64131, also known as (5-methoxy-1H-indol-2-yl)-phenylmethanone, primarily targets tubulin , a protein that is crucial for the formation of the cell’s structural framework .
Mode of Action
D-64131 acts as a tubulin inhibitor . It competitively binds with [3H]colchicine to αβ-tubulin and inhibits microtubule formation . This interaction destabilizes microtubules and arrests mitotic cells in the M-phase .
Biochemical Pathways
The primary biochemical pathway affected by D-64131 is the microtubule assembly process . By inhibiting tubulin, D-64131 disrupts the formation of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest in the G2-M phase, preventing the proliferation of tumor cells .
Result of Action
The molecular and cellular effects of D-64131’s action include the disruption of microtubule structures, such as fragmented mitotic spindles and multiple spindle poles . This leads to the inhibition of tumor cell proliferation .
Action Environment
properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
CAS RN |
74588-78-6 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1669632.png)
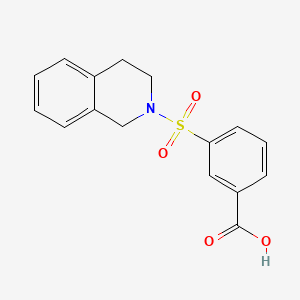
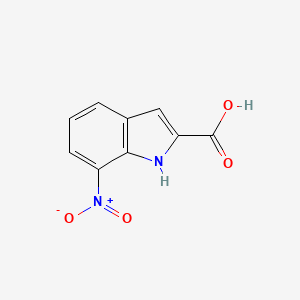
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
methanone](/img/structure/B1669636.png)
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
![1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid](/img/structure/B1669643.png)

